molecular formula C8H6Br2N2 B8617680 5,6-Bis(bromomethyl)picolinonitrile

5,6-Bis(bromomethyl)picolinonitrile

Cat. No.: B8617680
M. Wt: 289.95 g/mol
InChI Key: UORDFLLGICVOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Bis(bromomethyl)picolinonitrile: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromomethyl groups at the 5 and 6 positions of the pyridine ring, along with a carbonitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(bromomethyl)picolinonitrile typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 5,6-dimethylpyridine-2-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 5,6-Bis(bromomethyl)picolinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Products include pyridine-2-carboxylic acid derivatives.

    Reduction Reactions: Products include pyridine-2-amine derivatives.

Scientific Research Applications

Chemistry: 5,6-Bis(bromomethyl)picolinonitrile is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. Its derivatives may act as enzyme inhibitors or receptor modulators.

Industry: The compound can be used in the production of advanced materials, including polymers and liquid crystals. It may also find applications in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Bis(bromomethyl)picolinonitrile and its derivatives depends on the specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or modulation of receptor function. The carbonitrile group can participate in hydrogen bonding or other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    2,6-Bis(bromomethyl)pyridine: Similar structure but lacks the carbonitrile group.

    5,6-Dimethylpyridine-2-carbonitrile: Similar structure but lacks the bromomethyl groups.

    2-Bromo-6-methylpyridine: Contains only one bromomethyl group and lacks the carbonitrile group.

Uniqueness: 5,6-Bis(bromomethyl)picolinonitrile is unique due to the presence of both bromomethyl and carbonitrile groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile building block in organic synthesis. Additionally, its potential biological activity and applications in medicinal chemistry and materials science further highlight its uniqueness.

Properties

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

IUPAC Name

5,6-bis(bromomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H6Br2N2/c9-3-6-1-2-7(5-11)12-8(6)4-10/h1-2H,3-4H2

InChI Key

UORDFLLGICVOGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CBr)CBr)C#N

Origin of Product

United States

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